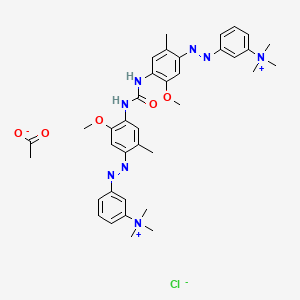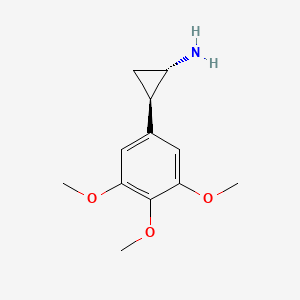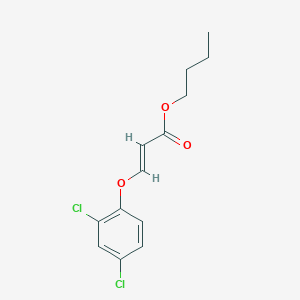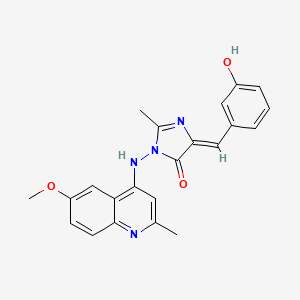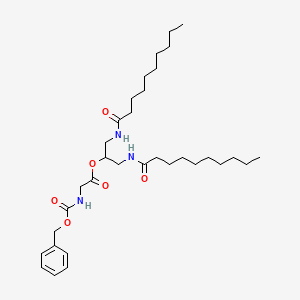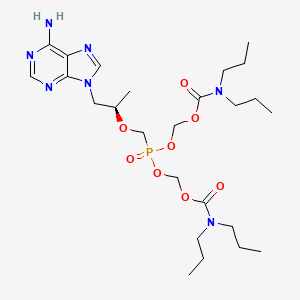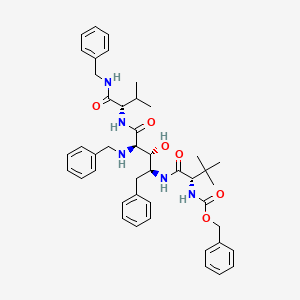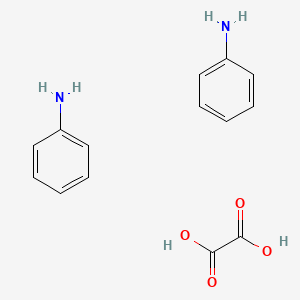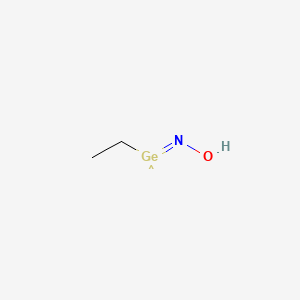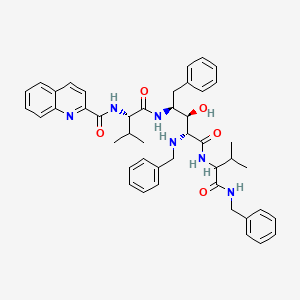
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a dioxaphosphepane ring, which includes both oxygen and phosphorus atoms, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of appropriate phosphoranes with alcohols or diols under controlled conditions. One common method includes the reaction of a phosphorane with 2-methylpropanol in the presence of a catalyst to form the desired dioxaphosphepane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxaphosphepane ring is opened and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted dioxaphosphepanes, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various phosphorus-containing compounds and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphepane ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropyl-1,3,2-dioxaphospholane 2-oxide
- 2-Isopropyl-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific substitution pattern and the presence of the dioxaphosphepane ring This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds
Propiedades
Número CAS |
118792-99-7 |
|---|---|
Fórmula molecular |
C8H17O3P |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H17O3P/c1-8(2)7-12(9)10-5-3-4-6-11-12/h8H,3-7H2,1-2H3 |
Clave InChI |
JSTJZACKEUFAJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP1(=O)OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


